3,6-Dibromo-2-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, involves a multi-step process. The initial step includes the bromination of methyl-o-amino benzoate to produce methyl 2-amino-3,5-dibromobenzoate. Subsequent steps involve the conversion to 2-amino-3,5-dibromobenzoylhydrazide using hydrazine hydrate, followed by oxidation with K3Fe(CN)6 to yield the final product. The optimization of reaction conditions, particularly the mole ratio of reactants and the amount of ammonia water, is crucial for achieving a high yield, which was reported to reach up to 81% .
Molecular Structure Analysis
While the molecular structure of 3,6-Dibromo-2-fluorobenzaldehyde is not explicitly analyzed in the provided papers, the structure of dibenzo[b,h][1,6]naphthyridines synthesized from 2-acetylaminobenzaldehyde is discussed. These compounds are created through sequential condensation reactions under basic conditions. The presence of bromine atoms in the related compounds suggests that 3,6-Dibromo-2-fluorobenzaldehyde would also have a significant impact on the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3,6-Dibromo-2-fluorobenzaldehyde. However, the synthesis of dibenzo[b,h][1,6]naphthyridines indicates that brominated benzaldehydes can undergo condensation reactions to form more complex heterocyclic compounds. These reactions are likely to be influenced by the substituents on the benzaldehyde ring, which in the case of 3,6-Dibromo-2-fluorobenzaldehyde, includes bromine and fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-Dibromo-2-fluorobenzaldehyde are not detailed in the provided papers. However, the synthesis paper of 2-Amino-3,5-dibromobenzaldehyde provides some context for the potential properties of brominated benzaldehydes. The presence of halogen atoms is known to influence the density, boiling point, and reactivity of such compounds. The specific electronic effects of fluorine, being highly electronegative, would likely make 3,6-Dibromo-2-fluorobenzaldehyde more reactive in certain chemical reactions compared to its non-fluorinated counterparts .
Scientific Research Applications
Molecular Spectroscopy
Research on the spectroscopic properties of fluorobenzaldehydes has been extensive. For instance, the Fourier Transform Microwave Spectroscopic study on 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde revealed detailed insights into their rotational spectra and molecular structure, which are essential for understanding chemical behavior at the molecular level (Sun, Lozada & van Wijngaarden, 2018).
Synthesis Applications
Biological Properties
Research on fluorobenzaldehyde derivatives also includes studying their biological properties. For example, a study on the synthesis and properties of fluoronorepinephrines used fluorobenzaldehydes to explore the compound's interaction with adrenergic receptors (Kirk et al., 1979).
Antioxidant Activity
A study investigated the antioxidant activity of thiazolidin-4-one derivatives prepared using 4-Fluorobenzaldehyde. This research highlights the potential therapeutic applications of compounds synthesized from fluorobenzaldehyde derivatives (El Nezhawy et al., 2009).
Improved Synthesis Methods
Another study focused on the synthesis of fluorobenzaldehydes using an efficient reagent system, showing advancements in the preparation of these compounds, which is essential for their application in various fields (Yoshida & Kimura, 1988).
Rotational Isomerism
Exploring the isomerism in monofluorobenzaldehydes, a study examined the microwave spectra and molecular structures of various fluorobenzaldehyde derivatives, contributing to our understanding of their chemical behavior (Alonso & Villamañán, 1989).
properties
IUPAC Name |
3,6-dibromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKVQWSDXDHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584659 | |
Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2-fluorobenzaldehyde | |
CAS RN |
870703-68-7 | |
Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870703-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.